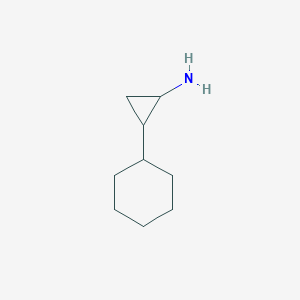

2-Cyclohexylcyclopropan-1-amine

Description

Significance of the Cyclopropylamine (B47189) Moiety in Contemporary Chemical Research

Cyclopropylamines are recognized as an important subclass of substituted cyclopropanes. nih.gov Their prevalence in a wide range of biologically active compounds and their utility as versatile synthetic building blocks underscore their importance. nih.govbeilstein-journals.org This significance stems from the unique conformational and electronic nature of the three-membered ring coupled with the reactivity of the amine functional group.

The cyclopropane (B1198618) ring is characterized by significant ring strain, which results in bonding orbitals with higher p-character than typical alkanes. This feature gives the cyclopropane ring electronic properties that are often compared to those of a carbon-carbon double bond. When combined with a donor nitrogen atom, as in cyclopropylamines, these electronic properties are further modulated, influencing the molecule's reactivity and interaction with biological targets. nih.gov From a steric perspective, the rigid, three-dimensional nature of the cyclopropane ring provides a well-defined scaffold. This rigidity can be advantageous in medicinal chemistry for positioning substituents in specific spatial orientations to optimize binding with enzymes or receptors. rsc.org

Cyclopropylamines are crucial intermediates in the synthesis of a multitude of important organic compounds. nih.govgoogle.com Their utility is particularly evident in reactions involving ring-opening or cycloadditions, which leverage the inherent strain of the three-membered ring. nih.govacs.org For instance, they serve as precursors for certain herbicides and pesticides. google.com The development of methods to synthesize cyclopropylamine derivatives has been a major focus of research, leading to their use in creating diverse molecular architectures. nih.gov Recent studies have shown their application in photocycloaddition reactions to construct valuable cyclopentylamine (B150401) derivatives. rsc.org The moiety is considered a key building block for compounds with pharmacological relevance, driving the development of scalable synthetic routes. beilstein-journals.org

Overview of Synthetic Challenges and Stereochemical Considerations for Cyclopropylamine Derivatives

The synthesis of cyclopropylamine derivatives is not without its challenges, primarily revolving around the controlled construction of the strained ring and the stereoselective installation of substituents. The creation of stereochemically rich and complex molecules often requires precise control over the synthetic pathway. rsc.org

Numerous methods have been developed to prepare the aminocyclopropane moiety. nih.gov Traditional methods include the Curtius rearrangement of cyclopropanecarboxylic acids and adaptations of classical cyclopropanation reactions like the Simmons-Smith reaction or metal-catalyzed reactions of diazo compounds. nih.govbeilstein-journals.org More recent innovations include the Kulinkovich reaction applied to amides and nitriles, which offers a direct route to primary cyclopropylamines. nih.govrsc.orgorganic-chemistry.org

A significant challenge lies in achieving high stereoselectivity, especially when creating multiple stereocenters. For a molecule like 2-Cyclohexylcyclopropan-1-amine, the relationship between the cyclohexyl group and the amine on the cyclopropane ring can exist in different stereoisomeric forms (e.g., cis/trans). Asymmetric synthesis is crucial for accessing single, optically active isomers. Recent advances have focused on stereoselective cyclopropanation of enesulfinamides to produce multisubstituted cyclopropylamine derivatives with excellent stereocontrol, even allowing for the selective production of four different stereoisomers by adjusting the starting material's stereochemistry. nih.gov Chemoenzymatic strategies are also emerging as powerful tools for the stereoselective assembly of chiral cyclopropane rings. rochester.edu

Chemical Data for this compound and Related Compounds

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₉H₁₇N |

| Molecular Weight | 139.24 g/mol |

| IUPAC Name | This compound |

| --- | --- |

| Compound Name | 2-Cyclohexyl-1-propan-2-ylcyclopropan-1-amine nih.gov |

| Molecular Formula | C₁₂H₂₃N nih.gov |

| Molecular Weight | 181.32 g/mol nih.gov |

| IUPAC Name | 2-cyclohexyl-1-propan-2-ylcyclopropan-1-amine nih.gov |

Note: Specific experimental data for this compound is limited in public literature; some data is inferred or presented alongside a closely related, more complex analogue for context.

Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

2-cyclohexylcyclopropan-1-amine |

InChI |

InChI=1S/C9H17N/c10-9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6,10H2 |

InChI Key |

ONVVLKQGFMQYMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CC2N |

Origin of Product |

United States |

Stereoselective Synthesis and Control in 2 Cyclohexylcyclopropan 1 Amine Analogues

Enantioselective and Diastereoselective Cyclopropanation Techniques

The formation of the cyclopropane (B1198618) ring is a key step in the synthesis of 2-cyclohexylcyclopropan-1-amine analogues. Enantioselective and diastereoselective cyclopropanation reactions are powerful tools for establishing the desired stereochemistry at the outset. rsc.orgacs.orgresearchgate.netnih.govresearchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry has been set, the auxiliary is removed. This approach has been successfully applied in the asymmetric synthesis of cyclopropane derivatives. rsc.orgnih.gov For instance, a chiral auxiliary can be attached to the olefinic precursor, influencing the facial selectivity of the cyclopropanating agent. rsc.org

Similarly, chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the reactive center, thereby inducing asymmetry in the product. researchgate.netresearchgate.net The choice of ligand is crucial and can significantly impact both the yield and the stereoselectivity of the cyclopropanation reaction.

A novel approach combines the use of chiral auxiliaries and substrate-directable reactions. This involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction to produce enantiopure cyclopropane-carboxaldehydes. rsc.org The initial aldol reaction with a chiral oxazolidinone auxiliary sets up a temporary stereocenter. This newly formed hydroxyl group then directs the stereochemistry of the subsequent cyclopropanation of the adjacent double bond. Finally, a retro-aldol cleavage removes the chiral auxiliary and the temporary stereocenter, yielding the desired chiral cyclopropane derivative. rsc.org

| Chiral Auxiliary/Ligand Approach | Description | Key Features |

| Chiral Auxiliary Directed Cyclopropanation | A chiral auxiliary is temporarily attached to the olefin to control the stereochemical outcome of the cyclopropanation reaction. | High diastereoselectivity, auxiliary is removable. |

| Chiral Ligand Metal Catalysis | A metal catalyst complexed with a chiral ligand creates a chiral environment for the cyclopropanation. | Catalytic amount of chiral source, high enantioselectivity. |

| Temporary Stereocentre Approach | A sequence of aldol reaction with a chiral auxiliary, directed cyclopropanation, and retro-aldol cleavage. | Creates enantiopure cyclopropane-carboxaldehydes, destroys the temporary stereocenter. rsc.org |

Asymmetric catalysis is a highly efficient method for the synthesis of chiral compounds, and several catalytic systems have been developed for the stereoselective cyclopropanation of olefins. acs.orgnih.govresearchgate.net

Ru(II)-Pheox Catalysts: Ruthenium(II)-pheox (pheox = phenyl-oxazoline) complexes have emerged as powerful catalysts for the asymmetric cyclopropanation of a wide variety of olefins, including those that are typically challenging substrates. rsc.orgacs.orgresearchgate.netnih.govnih.gov These catalysts have been shown to be highly effective in promoting the cyclopropanation of terminal olefins with diazoacetates, affording the desired cyclopropane products in high yields with excellent diastereo- and enantioselectivity. rsc.orgresearchgate.net The success of this system is attributed to the unique electronic and steric properties of the Ru(II)-Pheox complex, which allows for effective stereocontrol. acs.org Furthermore, this catalytic system has been successfully applied to the synthesis of optically active alkylidenecyclopropanes through the cyclopropanation of allenes. nih.gov

Rhodium Complexes: Chiral dirhodium carboxylate complexes are among the most widely used catalysts for asymmetric cyclopropanation reactions. nih.govacs.orgacs.org These catalysts are particularly effective for the cyclopropanation of electron-rich alkenes with diazo compounds. nih.govrsc.org The stereoselectivity of these reactions can be fine-tuned by modifying the chiral ligands on the rhodium catalyst. For example, rhodium(II) N-(arylsulfonyl)prolinate catalysts have been used for the asymmetric cyclopropanation of alkenes with vinyldiazomethanes, providing highly functionalized vinylcyclopropanes with excellent control over both diastereoselectivity and enantioselectivity. acs.org

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs) have gained prominence as a versatile class of Brønsted acid organocatalysts capable of promoting a wide range of asymmetric transformations. rsc.orgrsc.orgseqens.comnih.gov In the context of cyclopropanation, CPAs can catalyze formal [4+2] cycloadditions to generate chiral cyclic structures. rsc.orgseqens.com While not a direct cyclopropanation in the traditional sense of a carbene addition to an alkene, these methods provide access to complex chiral molecules that can incorporate cyclopropane-like motifs or serve as precursors to them. rsc.org The mechanism often involves the activation of one of the reactants by the CPA, creating a chiral ion pair that guides the stereochemical outcome of the reaction. nih.gov

| Catalyst System | Substrate Scope | Key Advantages |

| Ru(II)-Pheox | Wide range of olefins, including terminal olefins and allenes. rsc.orgacs.orgnih.gov | High yields, excellent diastereo- and enantioselectivity. rsc.orgresearchgate.net |

| Rhodium Complexes | Electron-rich alkenes, styrenes. nih.govrsc.orgresearchgate.net | High enantioselectivity, tunable ligands. acs.org |

| Chiral Phosphoric Acid | Dienes, diazoacetates for formal cycloadditions. rsc.orgseqens.com | Organocatalytic, mild reaction conditions. rsc.org |

Chiral Pool Derived Approaches and Stereoretentive Functional Group Interconversions

The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgnih.govyoutube.comstudysmarter.co.uk These compounds can serve as versatile starting materials for the synthesis of complex chiral molecules, including this compound analogues.

A chiral pool approach involves selecting a suitable chiral starting material that already contains one or more of the desired stereocenters. The synthesis then proceeds through a series of chemical transformations that preserve the initial stereochemistry. For example, pinene-derived chiral cyclopropylamines have been synthesized and utilized in the preparation of asymmetric ligands. rsc.org

Stereoretentive functional group interconversions are crucial in this strategy. These are reactions that transform one functional group into another without altering the configuration of the adjacent stereocenters. For instance, a carboxylic acid group on a chiral cyclopropane ring could be converted to an amine via a Curtius rearrangement, a reaction known to proceed with retention of stereochemistry. This would allow for the synthesis of optically active cyclopropylamines from readily available chiral cyclopropanecarboxylic acids.

Stereoselective Ring-Opening/Ring-Closure Sequences for Cyclopropylamine (B47189) Derivatization

An alternative strategy for the stereoselective synthesis of cyclopropylamines involves the manipulation of existing ring systems. nih.govresearchgate.net This can involve either the opening of a larger ring to form a cyclopropane or the closure of an acyclic precursor.

Stereoselective ring-closure reactions are a common method for constructing the cyclopropane ring. For example, the reaction of an electrophilic zinc homoenolate, generated from an α-chloroaldehyde, with an amine can lead to the formation of a trans-2-substituted cyclopropylamine with high diastereoselectivity. researchgate.netchemrxiv.orgchemrxiv.orgnih.gov

Conversely, stereoselective ring-opening reactions of cyclopropenes can be used to generate functionalized acyclic compounds that can then be further manipulated. nih.gov In some cases, a sequence of ring-opening followed by a different ring-closure can be employed. For example, the ring-opening of alkylidenecyclopropyl ketones with amines can lead to the formation of substituted pyrroles through a series of intermediates. organic-chemistry.org While not directly yielding a cyclopropylamine, this illustrates the principle of using ring-opening/ring-closure sequences to access diverse molecular scaffolds. More relevant to cyclopropylamine synthesis, donor-acceptor cyclopropanes can undergo ring-opening reactions with various nucleophiles, including amines, to yield functionalized acyclic products. scispace.comacs.org The stereochemistry of the starting cyclopropane can influence the stereochemistry of the product.

Resolution of Racemic this compound and Related Compounds

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is often employed. nih.gov This involves separating the two enantiomers of a chiral compound.

A common method for resolving racemic amines is through the formation of diastereomeric salts. youtube.com The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. youtube.com Once the diastereomers are separated, the desired enantiomer of the amine can be liberated by treatment with a base. This method has been successfully applied to the resolution of various amines and could be applicable to this compound. nih.govrsc.org

Another technique for the resolution of racemic cyclopropane derivatives is high-performance liquid chromatography (HPLC) using a chiral stationary phase. nih.gov This method can separate enantiomers based on their differential interactions with the chiral stationary phase. It has been successfully used for the enantiomeric resolution of trans-1,2-disubstituted cyclopropanes. nih.gov

| Resolution Technique | Principle | Applicability |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. | Widely used for the resolution of racemic amines. youtube.comrsc.org |

| Chiral HPLC | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Effective for the analytical and preparative separation of cyclopropane enantiomers. nih.gov |

Mechanistic Aspects of Cis/Trans Isomerization Control in Cyclopropylamine Synthesis

The relative stereochemistry of the substituents on the cyclopropane ring, i.e., cis or trans, is another critical aspect of stereocontrol. In the synthesis of 2-substituted cyclopropylamines, it has been observed that cis/trans-isomerization can occur, particularly in the presence of certain reagents. researchgate.net

For instance, in the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes and amines using a zinc homoenolate intermediate, the presence of zinc halide salts can promote the isomerization of the cyclopropylamine product. researchgate.netchemrxiv.orgchemrxiv.orgnih.gov This suggests that the ring-closure step may be reversible under these conditions, leading to an equilibrium mixture of the cis and trans diastereomers.

Understanding the mechanism of this isomerization is key to controlling the diastereoselectivity of the reaction. It has been found that the addition of a polar aprotic cosolvent can suppress this isomerization, leading to the kinetic product with high trans-selectivity. researchgate.netchemrxiv.orgchemrxiv.org This indicates that the solvent plays a crucial role in stabilizing the intermediates and influencing the reaction pathway. The isomerization of prolyl peptides, which involves the rotation around an amide bond, has been studied computationally and provides insights into the energetic barriers of such processes. nih.gov While not a cyclopropane system, the principles of conformational changes and the influence of the surrounding environment are relevant.

Chemical Reactivity and Mechanistic Studies of 2 Cyclohexylcyclopropan 1 Amine and Its Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions and Their Controlled Manipulation

The inherent ring strain of the cyclopropane moiety in 2-Cyclohexylcyclopropan-1-amine makes it susceptible to various ring-opening reactions. longdom.org The specific conditions and reagents employed can control which of the carbon-carbon bonds are cleaved, leading to a variety of valuable synthetic intermediates. These transformations can be broadly categorized into acid-catalyzed, radical-mediated, polar, and pericyclic processes, as well as direct C-C bond activations. acs.orgnih.gov

Acid-Catalyzed Ring Opening Processes

Under acidic conditions, the amine group of a cyclopropylamine (B47189) is protonated, forming an ammonium (B1175870) salt. This electron-withdrawing ammonium group influences the subsequent ring-opening of the cyclopropane. nih.gov In the case of trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring-opening occurs at the distal (C2-C3) bond. This is attributed to the weakening of this bond by the σ-withdrawing ammonium group and charge-charge repulsive effects in the transition state. nih.gov This process can be initiated by protonation, and in the presence of a nucleophile like benzene (B151609) in a superacid medium, can lead to the formation of a new carbon-carbon bond. nih.gov

The regiochemistry of acid-catalyzed ring-opening is analogous to that of epoxides, where the protonated species is attacked by a nucleophile. pressbooks.pubkhanacademy.org In asymmetric epoxides, the attack often occurs at the more substituted carbon, reflecting a transition state with significant carbocation character. pressbooks.pubmasterorganicchemistry.com Similarly, for cyclopropylamines, the stability of the resulting carbocationic intermediate plays a crucial role in determining the site of bond cleavage.

| Reactant | Conditions | Major Product | Reference |

| trans-2-phenylcyclopropylamine•HCl | Superacid, Benzene | Product of distal (C2-C3) bond cleavage and arylation | nih.gov |

| 1,2-epoxypropane | aq. HCl | 1-chloro-2-propanol | pressbooks.pub |

| 2-methyl-1,2-epoxypropane | aq. HCl | 2-chloro-2-methyl-1-propanol | pressbooks.pub |

Radical-Mediated Ring Opening Mechanisms

The ring-opening of cyclopropylamines can also be initiated by radical processes. The formation of a cyclopropylamine radical cation is a key step in the mechanism of action of certain enzyme inhibitors. osti.gov Electron spin resonance (ESR) studies have provided evidence for the ring-opening of the cyclopropylamine radical cation to a carbon-centered radical. osti.gov This ring-opening is a critical step in the inactivation of enzymes like monoamine oxidase and cytochrome P-450 by cyclopropylamine-containing compounds. osti.govhyphadiscovery.com

In a broader context, radical reactions of cyclopropane derivatives, such as alkylidenecyclopropanes, have been extensively studied. The addition of a radical to the double bond can lead to a cyclopropylcarbinyl radical, which can undergo a rapid ring-opening (a process known as a radical clock) to form a homoallyl radical. nih.gov This strategy has been utilized in various synthetic transformations, including the synthesis of fluorinated homoallylic compounds and 2-bromo-1,6-dienes. nih.gov

| Starting Material | Radical Source | Key Intermediate | Application | Reference |

| Cyclopropylamine | Enzyme (e.g., MAO) | Cyclopropylamine radical cation | Enzyme inactivation | osti.gov |

| Alkylidenecyclopropanes | RF-X (X = Br, I) | Homoallylic radical | Synthesis of fluorinated compounds | nih.gov |

| Alkylidenecyclopropanes | Allylic bromides | 2-bromo-1,6-dienes | Synthesis of dienes | nih.gov |

Polar Reactions Involving C-C Bond Cleavage

Polar reactions that lead to the cleavage of C-C bonds in cyclopropylamine systems are a cornerstone of their synthetic utility. acs.orgnih.gov Donor-acceptor cyclopropanes are particularly susceptible to this type of reaction. The presence of an electron-donating group (like the amine) and an electron-withdrawing group on the cyclopropane ring facilitates heterolytic cleavage of a vicinal C-C bond to form a zwitterionic intermediate. nih.gov This intermediate can then react with electrophiles and nucleophiles to generate more complex molecules. nih.gov The nucleophilic ring-opening of electron-deficient cyclopropanes has been shown to proceed with inversion of configuration at the carbon atom undergoing substitution. marquette.edu

Pericyclic Processes and Their Role in Transformations

Pericyclic reactions, which involve a concerted reorganization of electrons through a cyclic transition state, represent another avenue for the transformation of cyclopropylamine derivatives. acs.orgnih.govlibretexts.orggoogle.comresearchgate.net While specific examples directly involving this compound are not prevalent in the literature, the principles of pericyclic reactions can be applied to understand potential transformations. For instance, electrocyclic ring-opening of a cyclopropyl (B3062369) cation (which could be generated from a cyclopropylamine derivative) is a known process. Asymmetric [3+2] photocycloadditions of N-cyclopropyl arylamines with olefins have been developed, proceeding through a distonic radical cation intermediate. rsc.org This highlights the potential for cyclopropylamines to participate in complex, stereocontrolled cycloaddition reactions.

C-C Bond Activations in Cyclopropylamine Systems

Transition metal-catalyzed C-C bond activation provides a powerful tool for the functionalization of cyclopropanes. acs.orgnih.govresearchgate.netchemrxiv.org The amine group in cyclopropylamines can act as a directing group, facilitating the regioselective oxidative addition of a C-C bond to a transition metal center. researchgate.net For example, rhodium catalysts have been used to effect the carbonylative C-C bond activation of cyclopropylamides to generate rhodacyclopentanones, which can then participate in cycloaddition reactions. researchgate.net This strategy allows for the atom-economical construction of complex molecular scaffolds from simple cyclopropane precursors. researchgate.netnih.govorganic-chemistry.org

Reactions Involving the Amine Functionality

The primary amine group in this compound is a key site of reactivity. It can act as a nucleophile and a base, participating in a wide range of common amine reactions. longdom.org These include acylation, alkylation, and formation of imines. The basicity of the amine allows it to readily form salts with acids. Furthermore, the amine group can be transformed into other functional groups through various synthetic methodologies. For instance, cyclopropylamines can be synthesized via the Curtius rearrangement of cyclopropyl acyl azides or through the Kulinkovich-de Meijere reaction of amides. chemrxiv.orgacs.org These synthetic routes highlight the versatility of the amine functionality in the broader context of cyclopropylamine chemistry.

Nucleophilic Reactivity of the Amino Group

The amino group (-NH2) of this compound is a key functional group that dictates much of its chemical behavior. Amines are derivatives of ammonia (B1221849) and, like ammonia, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. msu.edu This means it can donate this electron pair to an electron-deficient atom (an electrophile) to form a new covalent bond.

The nucleophilicity of an amine is influenced by the electronic and steric effects of the groups attached to the nitrogen. In the case of this compound, the cyclohexyl and cyclopropyl groups are alkyl groups, which are generally electron-donating. This electron-donating nature increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to ammonia. However, the steric bulk of the cyclohexyl and cyclopropyl groups can hinder the approach of the amine to an electrophile, potentially reducing its reactivity in certain reactions.

The reactivity of amines as nucleophiles is fundamental to a wide range of chemical transformations. youtube.com They can participate in nucleophilic substitution reactions, where the amino group displaces a leaving group on another molecule. youtube.com The effectiveness of an amine as a nucleophile is a critical factor in the success of such reactions. nih.govuni-muenchen.de

Acylation and Alkylation Reactions of Cyclopropylamines

The nucleophilic nature of the amino group in cyclopropylamines, such as this compound, allows them to readily undergo acylation and alkylation reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride. In this reaction, the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide. youtube.com This reaction is a type of nucleophilic acyl substitution. youtube.com Typically, a base is required to neutralize the acid byproduct (e.g., HCl) formed during the reaction. youtube.com

Alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide. The amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction (typically SN2), forming a more substituted amine. youtube.com However, a significant challenge in the direct alkylation of primary amines is the potential for polyalkylation. msu.edumasterorganicchemistry.com The newly formed secondary amine is also nucleophilic and can react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt. msu.edu To control the extent of alkylation, reaction conditions such as the stoichiometry of the reactants must be carefully managed. msu.edu

The table below summarizes key aspects of these reactions for cyclopropylamines.

| Reaction Type | Reactant | Product | Key Features |

| Acylation | Acyl Halide/Anhydride | Amide | Forms a stable C-N bond; typically requires a base. youtube.com |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Prone to polyalkylation; reactivity depends on steric hindrance. msu.edumasterorganicchemistry.com |

Formation of Imines and Enamines via Reactions with Carbonyl Compounds

Primary and secondary amines, including cyclopropylamines, react with carbonyl compounds (aldehydes and ketones) to form imines and enamines, respectively. pressbooks.pub These reactions are crucial in both organic synthesis and biological processes. pressbooks.pub

The reaction of a primary amine, such as this compound, with an aldehyde or ketone yields an imine , a compound containing a carbon-nitrogen double bond (C=N). youtube.com This reaction is typically acid-catalyzed and reversible. pressbooks.pub The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. pressbooks.pub Subsequent proton transfers and the elimination of a water molecule lead to the formation of the imine. pressbooks.pub The pH of the reaction is critical; it must be acidic enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. chemistrysteps.com

When a secondary amine reacts with an aldehyde or ketone, the product is an enamine (a compound with an amino group attached to a carbon-carbon double bond). masterorganicchemistry.com The initial steps of the reaction are similar to imine formation, leading to an iminium ion intermediate. chemistrysteps.commasterorganicchemistry.com However, since the secondary amine lacks a second proton on the nitrogen to be eliminated to form a C=N bond, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond. chemistrysteps.commasterorganicchemistry.com

The following table outlines the products formed from the reaction of amines with carbonyl compounds.

| Amine Type | Carbonyl Compound | Product | Key Intermediate |

| Primary (e.g., this compound) | Aldehyde or Ketone | Imine (Schiff Base) | Carbinolamine |

| Secondary | Aldehyde or Ketone | Enamine | Iminium Ion |

Mechanistic Probes for Enzyme Systems (Focus on chemical mechanisms)

Mechanisms of Cytochrome P450 Enzyme Inactivation by Cyclopropylamines

Cyclopropylamines are known to be mechanism-based inactivators of cytochrome P450 (P450) enzymes. nih.govnih.gov This means that the P450 enzyme metabolically activates the cyclopropylamine to a reactive intermediate, which then irreversibly binds to and inactivates the enzyme. nih.govnih.gov This process is time-dependent, concentration-dependent, and requires NADPH as a cofactor. nih.gov Understanding the mechanisms of this inactivation is crucial, as it can lead to significant drug-drug interactions. nih.govnih.gov

The inactivation process generally involves the formation of a highly reactive species that can covalently modify the enzyme's active site or heme prosthetic group. nih.gov For cyclopropylamines, two primary mechanistic pathways have been proposed for their bioactivation by P450 enzymes: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

Single Electron Transfer (SET) Pathways

In the Single Electron Transfer (SET) pathway, the P450 enzyme's activated oxygen species abstracts a single electron from the nitrogen atom of the cyclopropylamine. This generates a highly reactive aminium radical cation. This radical cation can then undergo rapid ring opening of the strained cyclopropyl group, leading to the formation of a carbon-centered radical. This radical can then covalently bind to the P450 enzyme, causing its inactivation.

The electron transfer process is a fundamental aspect of P450 catalytic cycles, where electrons are shuttled from NADPH through redox partners to the heme center. nih.govmdpi.com The propensity of a cyclopropylamine to undergo SET-mediated inactivation is influenced by its oxidation potential.

Hydrogen Atom Transfer (HAT) Mechanisms

Alternatively, the P450-mediated inactivation can proceed through a Hydrogen Atom Transfer (HAT) mechanism. In this pathway, the activated oxygen species of the P450 enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen of the cyclopropylamine. This generates a carbon-centered radical directly. This radical can then lead to the inactivation of the enzyme through covalent modification.

Both SET and HAT pathways result in the formation of a reactive species that ultimately leads to the irreversible inactivation of the cytochrome P450 enzyme. The specific pathway that predominates can depend on the structure of the cyclopropylamine and the specific P450 isozyme involved.

The table below summarizes the key features of the proposed inactivation mechanisms.

| Inactivation Mechanism | Initial Step | Key Intermediate | Consequence |

| Single Electron Transfer (SET) | Electron abstraction from the nitrogen atom | Aminium radical cation | Covalent modification and inactivation of the P450 enzyme. |

| Hydrogen Atom Transfer (HAT) | Hydrogen atom abstraction from the α-carbon | Carbon-centered radical | Covalent modification and inactivation of the P450 enzyme. |

Proton-Coupled Electron Transfer (PCET) Implications

Proton-Coupled Electron Transfer (PCET) describes redox reactions where both an electron and a proton are exchanged, often in a single, concerted step. nih.govwikipedia.org This mechanism is fundamental to many biological redox processes, including those catalyzed by enzymes. nih.govnih.gov In the context of amine oxidation by flavoenzymes, PCET provides a pathway for the homolytic activation of C-H or N-H bonds that is more energetically favorable than sequential electron transfer (ET) followed by proton transfer (PT), or vice versa. nih.gov

The oxidation of amines by enzymes like Monoamine Oxidase (MAO) is believed to be initiated by a one-electron transfer from the amine nitrogen to the flavin adenine (B156593) dinucleotide (FAD) cofactor. This initial step generates a highly reactive amine radical cation. nih.govnih.gov The subsequent steps, particularly the cleavage of the C-H bond adjacent to the nitrogen, are critical for catalysis and inhibition. The PCET framework suggests that the electron and proton can be transferred in a concerted manner, which can be faster than stepwise pathways. wikipedia.org The exact mechanism—whether concerted or stepwise—is influenced by factors like the local environment within the enzyme's active site and the thermodynamic properties of the reactants. rsc.org For amine substrates, the process involves the transfer of an electron from the nitrogen and a proton, typically from the alpha-carbon, to an acceptor within the enzyme. This avoids the formation of high-energy intermediates and provides a lower-energy pathway for the reaction. nih.govwikipedia.org

Formation of Metabolic Intermediate Complexes

While covalent inactivation is a primary mechanism for cyclopropylamine inhibitors, another related process, particularly relevant for the metabolism of amine-containing compounds by cytochrome P450 (CYP450) enzymes, is the formation of Metabolic Intermediate (MI) complexes. nih.govnih.gov This phenomenon leads to quasi-irreversible inhibition. nih.govresearchgate.net The process typically involves the enzymatic oxidation of the amine nitrogen. nih.govresearchgate.net

The general pathway for MI complex formation from an amine involves several steps:

N-Oxidation : The amine is first oxidized to a hydroxylamine (B1172632). nih.gov

Further Oxidation : This hydroxylamine can be further oxidized to a nitroso intermediate. nih.govresearchgate.net

Heme Coordination : The resulting reactive nitroso metabolite then coordinates tightly to the ferrous (Fe2+) iron of the enzyme's heme group. nih.govresearchgate.net

This coordination forms a stable MI complex, which can be identified by a characteristic shift in the Soret peak of the P450 spectrum to around 455 nm. nih.govresearchgate.net The formation of this complex effectively sequesters the enzyme, preventing it from participating in further catalytic cycles. nih.gov Although distinct from the flavin modification seen in MAO and LSD1, this mechanism is a crucial aspect of the broader reactivity of amine compounds within biological systems and contributes to potential drug-drug interactions. researchgate.net

Mechanistic Basis of Monoamine Oxidase (MAO) Inhibition

The inhibition of Monoamine Oxidase (MAO) by cyclopropylamines like the derivatives of this compound is a classic example of mechanism-based, or "suicide," inhibition. nih.govnih.gov The inhibitor molecule is designed to be a substrate for the enzyme, but it is converted into a reactive species during the catalytic process that then irreversibly inactivates the enzyme. nih.gov

The process begins with the reversible binding of the inhibitor to the active site of MAO. The catalytic cycle is then initiated by a single-electron transfer from the amine nitrogen of the inhibitor to the oxidized FAD cofactor of the enzyme. nih.govnih.gov This generates an amine radical cation intermediate and a reduced flavin semiquinone radical. This radical cation is unstable; the strain of the three-membered cyclopropane ring facilitates its rapid opening. This ring-opening creates a carbon-centered radical, which is then further oxidized to a reactive electrophilic imine species. This highly reactive imine is the key to irreversible inhibition, as it is positioned perfectly within the active site to attack a nucleophile on the enzyme. nih.govmdpi.com

Role of Flavin Modification

The ultimate step in the irreversible inhibition of MAO by cyclopropylamine derivatives is the covalent modification of the FAD cofactor. nih.govjohnshopkins.edu The reactive imine intermediate generated from the inhibitor's cyclopropane ring is attacked by the N5 atom of the reduced flavin. mdpi.com This forms a stable, covalent adduct between the inhibitor and the FAD cofactor. johnshopkins.edunih.gov

The formation of this flavin adduct can be monitored experimentally by observing changes in the enzyme's UV-visible spectrum. The characteristic absorbance of the oxidized flavin around 450-460 nm is bleached upon reduction and formation of the adduct, often accompanied by an increase in absorbance at different wavelengths. nih.govmdpi.com This spectral evidence confirms that the FAD cofactor is the site of modification. The formation of this covalent bond permanently blocks the flavin's ability to participate in redox cycling, thus leading to the irreversible inactivation of the enzyme. nih.gov Studies with tranylcypromine, a well-known cyclopropylamine inhibitor, have structurally characterized this FAD adduct, providing a clear picture of the final inhibited state of the enzyme. johnshopkins.edu

Generation and Reactivity of Amine Radical Cation Intermediates

The formation of an amine radical cation is the pivotal initiating event in the mechanism-based inhibition of MAO by cyclopropylamines. nih.govnih.gov This intermediate is generated through a single-electron transfer (SET) from the lone pair of the amine's nitrogen atom to the enzyme's FAD cofactor. nih.govbeilstein-journals.org

Once formed, the amine radical cation is a highly reactive species. beilstein-journals.orgbeilstein-journals.org Its subsequent fate determines whether the molecule will be processed as a normal substrate or act as an inactivator. In the case of cyclopropylamines, the high strain energy of the three-membered ring makes the radical cation particularly susceptible to fragmentation. The C-C bond of the cyclopropane ring opposite the aminomethyl group cleaves homolytically. This ring-opening relieves the ring strain and results in the formation of a distonic radical cation—a species where the charge and the radical are located on different atoms. This intermediate rapidly rearranges and is oxidized to form the reactive imine that ultimately alkylates the flavin cofactor. The generation of this radical cation is therefore the committed step toward inactivation. nih.gov

Lysine-Specific Demethylase (LSD1) Inhibition Mechanisms

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is another crucial flavin-dependent amine oxidase that has emerged as a therapeutic target, particularly in oncology. nih.govrjpbr.com Structurally and mechanistically, LSD1 is related to MAO. nih.gov Consequently, many MAO inhibitors based on a cyclopropylamine scaffold, such as tranylcypromine, are also effective inhibitors of LSD1. nih.govjohnshopkins.edu

The inhibition mechanism of LSD1 by these compounds mirrors that of MAO. The inhibitor binds to the active site, where the FAD cofactor oxidizes the amine via a single-electron transfer. This generates the same reactive amine radical cation intermediate, which undergoes ring-opening to form an electrophilic species. This reactive intermediate then forms a covalent adduct with the N5 atom of the FAD cofactor, leading to irreversible inactivation of the demethylase. johnshopkins.edu

Despite the similar mechanism, opportunities exist for designing selective inhibitors. The active sites of MAO-A, MAO-B, and LSD1, while sharing the core catalytic machinery, have differences in their substrate-binding pockets. nih.gov By modifying the structure of the inhibitor—for example, by adding substituents to the cyclohexyl or other parts of the this compound scaffold—it is possible to exploit these differences. Such modifications can enhance binding affinity and position the cyclopropylamine moiety optimally for reaction in one enzyme over the others. Indeed, derivatives have been developed that show significant selectivity for MAO-B over LSD1, or vice-versa, highlighting the potential for fine-tuning the inhibitor's profile for a specific therapeutic target. nih.govnih.gov

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Calculations for Reaction Pathways and Transition States

Quantum chemical calculations have become an indispensable tool in modern organic chemistry, providing deep insights into reaction mechanisms that are often difficult to probe experimentally. nih.govwikipedia.org For a molecule like 2-Cyclohexylcyclopropan-1-amine, these computational methods can elucidate the intricate details of its formation and potential transformations.

The synthesis of substituted cyclopropanes can proceed through various mechanistic pathways, including carbene additions to alkenes and intramolecular cyclizations. dtic.milnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. By calculating the energies of reactants, products, and transition states, a complete energy profile for the formation of this compound can be constructed.

For instance, in a simulated reaction pathway for the cyclopropanation of cyclohexylethylene, DFT calculations can determine the activation energies (ΔE‡) and reaction enthalpies (ΔH) for competing pathways, such as concerted versus stepwise mechanisms. These calculations allow for the prediction of the most energetically favorable route to the desired product. The choice of functional and basis set, such as B3LYP/6-31G*, is crucial for obtaining accurate energy parameters that correlate well with experimental observations for similar systems.

Table 1: Representative Calculated Energy Parameters for a Hypothetical Cyclopropanation Reaction

| Parameter | Value (kcal/mol) | Method |

| Activation Energy (ΔE‡) | 15.2 | DFT (B3LYP/6-31G) |

| Reaction Enthalpy (ΔH) | -25.8 | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 | DFT (B3LYP/6-31G*) |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from quantum chemical calculations.

Quantum chemical calculations are not only pivotal for understanding energy landscapes but also for predicting the formation and stability of reactive intermediates. nih.gov In the synthesis of this compound, intermediates such as carbenoids or radical species may be involved, depending on the specific synthetic route. Computational modeling can help identify these transient species and assess their lifetimes and subsequent reaction possibilities.

Furthermore, these calculations can predict the distribution of stereoisomeric products. For this compound, which can exist as different diastereomers (e.g., cis and trans isomers) and enantiomers, computational analysis of the transition state geometries leading to each isomer can predict their relative formation rates. The lower the calculated transition state energy for a particular stereoisomer, the more favored its formation will be, thus allowing for a prediction of the product distribution. This predictive power is invaluable for designing stereoselective syntheses. nih.gov

Spectroscopic Techniques for Structural and Stereochemical Elucidation

The definitive confirmation of the structure and stereochemistry of this compound relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of this characterization.

NMR spectroscopy is a powerful tool for elucidating the connectivity and three-dimensional structure of organic molecules in solution. ku.eduresearchgate.net For this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required for a complete assignment of all proton and carbon signals and to establish the relative stereochemistry. wikipedia.orgwordpress.com

The ¹H NMR spectrum is expected to show complex multiplets for the cyclopropyl (B3062369) and cyclohexyl protons due to spin-spin coupling. The chemical shifts of the cyclopropyl protons are particularly informative, typically appearing at higher fields (lower ppm values) due to the ring current effect of the three-membered ring. dtic.mil The coupling constants (J-values) between the cyclopropyl protons are diagnostic for determining the cis or trans relationship of the substituents. dtic.mil Generally, Jcis is larger than Jtrans in cyclopropane (B1198618) systems.

Two-dimensional NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexyl and cyclopropyl rings. wikipedia.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the assignment of the ¹³C signals. wikipedia.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the cyclohexyl and cyclopropyl fragments and for assigning quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. wordpress.com For this compound, NOESY experiments would be critical in establishing the relative stereochemistry by observing through-space interactions between the protons on the cyclohexyl ring and the cyclopropyl ring. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-2-Cyclohexylcyclopropan-1-amine

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (CH-NH₂) | 2.5 - 2.8 | 30 - 35 |

| C2 (CH-Cyclohexyl) | 0.8 - 1.2 | 20 - 25 |

| C3 (CH₂) | 0.4 - 0.9 | 10 - 15 |

| Cyclohexyl-C1' | 1.0 - 1.4 | 40 - 45 |

| Cyclohexyl-CH₂ | 1.1 - 1.9 | 25 - 35 |

Note: The data in this table represents predicted chemical shift ranges based on known values for similar structural motifs and should be considered illustrative.

While NMR provides excellent information about the structure in solution, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of both the relative and absolute stereochemistry of a molecule in the solid state. mdpi.com To perform this analysis, a suitable single crystal of this compound, or more likely a salt derivative such as the hydrochloride, would be required. nih.gov

The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the precise three-dimensional coordinates of each atom in the molecule. This provides exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation. Crucially, for a chiral molecule like this compound, X-ray crystallography can determine the absolute configuration of the stereocenters, often by using anomalous dispersion effects, especially if a heavy atom is present in the crystal structure. mdpi.com The resulting crystal structure would provide an incontrovertible model of the molecule's three-dimensional architecture.

2 Cyclohexylcyclopropan 1 Amine As a Chiral Building Block in Advanced Synthetic Endeavors

Strategic Utility in the Design and Synthesis of Complex Molecular Architectures

The distinct conformational rigidity and defined stereochemistry of 2-Cyclohexylcyclopropan-1-amine make it an invaluable scaffold for the synthesis of complex molecular targets. The presence of the cyclohexyl group provides steric bulk that can effectively direct the approach of reagents, while the cyclopropane (B1198618) ring introduces conformational constraints that are often sought after in the design of biologically active molecules and advanced materials.

Organic chemists leverage these features to construct intricate three-dimensional structures with precision. For instance, the amine functionality serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, alkylation, and participation in carbon-nitrogen bond-forming reactions. These reactions allow for the elaboration of the core this compound unit into more complex systems. The inherent chirality of the molecule is a key asset, enabling the synthesis of enantiomerically pure products, which is of paramount importance in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form.

Maintenance and Transfer of Stereochemical Information in Multi-Step Syntheses

A critical challenge in multi-step organic synthesis is the preservation of stereochemical integrity from one step to the next. rsc.org The robust nature of the stereocenters in this compound allows for the faithful transfer of its chiral information throughout extended synthetic sequences. nih.gov This reliability is crucial for building up molecular complexity without the loss of enantiomeric purity. youtube.com

The strategic placement of the cyclohexyl and cyclopropyl (B3062369) groups relative to the reactive amine center plays a significant role in this stereochemical fidelity. During chemical transformations, the steric hindrance exerted by the cyclohexyl moiety can shield one face of the molecule, thereby directing incoming reagents to the opposite, less hindered face. This substrate-controlled diastereoselectivity is a powerful strategy for establishing new stereocenters with a predictable outcome.

Furthermore, the cyclopropane ring's rigidity helps to lock the conformation of the molecule, minimizing the potential for epimerization or other unwanted side reactions that could compromise the stereochemical purity of the intermediates and the final product. This inherent stability allows for a broad range of reaction conditions to be employed without jeopardizing the chiral integrity of the molecular framework. rsc.org

Development of Novel Synthetic Methodologies Leveraging this compound Scaffolds

The unique reactivity and structural characteristics of this compound have not only been exploited in the synthesis of specific target molecules but have also spurred the development of new synthetic methods. youtube.com The constrained nature of the cyclopropane ring can influence the reactivity of adjacent functional groups, leading to novel chemical transformations.

Future Research Directions and Emerging Frontiers in Cyclopropylamine Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Practices for Cyclopropylamines

The principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances, are becoming central to the synthesis of cyclopropylamines. sphinxsai.com The goal is to develop methods that are not only efficient but also environmentally benign and economically viable.

Key areas of innovation include:

Waste Prevention and Atom Economy: Researchers are moving away from multi-step syntheses that generate significant waste. A notable development is the one-step synthesis of primary cyclopropylamines from readily available nitriles and Grignard reagents. organic-chemistry.org This method, mediated by a Ti(II) and Lewis acid cooperative system, is simpler and more direct than previous multi-step approaches, thereby improving atom economy. organic-chemistry.org

Safer Solvents and Auxiliaries: A major focus is the reduction or replacement of hazardous organic solvents. walshmedicalmedia.com In the synthesis of cyclopropylamine (B47189), phase transfer catalysis (PTC) has been employed to enable the use of solid sodium hydroxide (B78521) instead of more hazardous and expensive sodium alcoholates, allowing reactions to proceed under milder conditions. researchgate.net The development of processes that can run in greener solvents, such as water or bio-based solvents, remains a key objective. walshmedicalmedia.com

Energy Efficiency: Green chemistry encourages conducting reactions at ambient temperature and pressure whenever possible. dcatvci.org The use of highly efficient catalytic systems and continuous-flow processes contributes significantly to reducing the energy consumption associated with heating and prolonged reaction times. walshmedicalmedia.comresearchgate.net

Use of Renewable Feedstocks: The shift from depletable fossil fuel-based feedstocks to renewable sources, such as agricultural products, is a long-term goal for the chemical industry. dcatvci.org For instance, the chelating agent tetrasodium (B8768297) L-glutamic acid, N,N-diacetic acid (GLDA) is manufactured from the renewable flavor enhancer monosodium glutamate (B1630785) (MSG) in a nearly waste-free synthesis. sphinxsai.com While direct application to complex cyclopropylamines is still emerging, this trend points towards future pathways for sourcing starting materials.

Development of Novel Catalytic Systems for Highly Efficient Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of catalytic asymmetric syntheses a critical area of research. uclm.es For cyclopropylamines, this involves creating catalysts that can produce a single desired enantiomer with high selectivity, which is more efficient than resolving a racemic mixture.

Recent breakthroughs in this area have focused on new metal-based catalysts and non-traditional carbene precursors. A significant advance is the use of cobalt complexes to catalyze asymmetric cyclopropanation. dicp.ac.cn One innovative strategy uses gem-dichloroalkanes as precursors for nonstabilized carbenes, avoiding the use of potentially explosive diazoalkanes, which are traditionally used but pose safety risks on a preparative scale. dicp.ac.cn This cobalt-catalyzed process shows high levels of enantioselectivity for a variety of alkene substrates. dicp.ac.cn

Another novel approach involves dinuclear chiral macrocyclic complexes. nih.gov Specifically, Co(II) and Co(III) tetra-Schiff base complexes have been shown to cooperatively catalyze the asymmetric cyclopropanation of styrene (B11656) with diazoacetate, achieving high enantioselectivity. nih.gov These developments are part of a broader trend of designing sophisticated catalytic systems that offer greater control over the stereochemical outcome of cyclopropanation reactions. nih.govacs.org

| Catalyst System | Carbene Precursor/Reagent | Substrate Type | Key Outcome | Reference |

| (Pybox)Cobalt Complex | gem-dichloroalkanes (e.g., 2,2-dichloropropane) | Monosubstituted, 1,1-disubstituted, and internal alkenes | High enantioselectivity; avoids hazardous diazoalkanes. | dicp.ac.cn |

| Dinuclear Co(II)/Co(III) Macrocyclic Complexes | Diazoacetate | Styrene | High enantioselectivity through cooperative catalysis. | nih.gov |

| Ti(OPr)₄ / BF₃·OEt₂ | Grignard Reagents / Alkanenitriles | Nitriles | Efficient one-step synthesis of primary cyclopropylamines. | organic-chemistry.org |

| Gold(I) Photoredox Catalyst | N-aryl cyclopropylamines | Electron-poor olefins (e.g., ethyl acrylate) | Good yields for [3+2] cycloaddition. | chemrxiv.org |

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

Understanding the fundamental reactivity of cyclopropylamines and the mechanisms of their formation is crucial for discovering new synthetic applications. The unique strain and electronic properties of the cyclopropane (B1198618) ring allow for novel transformations that are not accessible with other amine derivatives. nih.govchemrxiv.org

A prominent example of a new reactivity mode is the formal photochemical [3+2] cycloaddition of N-aryl cyclopropylamines. chemrxiv.org This reaction proceeds through a photoinduced single electron transfer (SET) mechanism without the need for an external photocatalyst or additives. chemrxiv.org Upon photochemical activation, the N-aryl cyclopropylamine reacts with α,β-unsaturated carbonyl systems to form N-arylaminocycloalkyl compounds in good to excellent yields. chemrxiv.org The efficiency of this process can be influenced by the electronic properties of the substituents on the aryl amine. chemrxiv.org

Researchers are also employing advanced computational methods, such as Density Functional Theory (DFT), to investigate reaction mechanisms in detail. researchgate.net These studies provide insights into the transition states and intermediates involved in cyclopropanation, helping to explain observed stereoselectivities and to predict the outcomes of new reactions. For example, mechanistic studies have elucidated the pathways of gold(I)-catalyzed cyclizations and the cooperative role of Lewis acids in the titanium-mediated synthesis of cyclopropylamines from nitriles. organic-chemistry.orgresearchgate.net This deeper mechanistic understanding allows chemists to design more rational and efficient synthetic strategies. ic.ac.uk

Integration of Automation and Flow Chemistry in Cyclopropylamine Synthesis

The integration of automation and continuous flow chemistry represents a paradigm shift in chemical synthesis, moving from traditional batch processes to more efficient, controllable, and safer continuous operations. technion.ac.ilrsc.org These technologies are now being applied to the production of cyclopropylamines with remarkable results.

A key study demonstrates the synthesis of cyclopropylamine using a continuous-flow microreaction system. researchgate.net This method achieved a yield of up to 96% in a residence time of only 4 minutes, a dramatic improvement over traditional batch methods that can take several hours. researchgate.net The superior heat and mass transfer in the microreactor allows for precise temperature control, preventing the formation of by-products and enabling the use of higher reaction concentrations than in batch processing. researchgate.net

The general advantages of flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or unstable intermediates. technion.ac.il

Increased Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and stoichiometry leads to higher yields and purity. researchgate.net

Scalability: Scaling up production is simpler and more predictable than with batch reactors.

Automation and Optimization: Flow systems can be connected to computer controllers and analytical tools (like HPLC) to enable automated, real-time reaction optimization. youtube.com Machine learning algorithms can be used to explore reaction conditions and identify optimal parameters with minimal human intervention, accelerating process development. youtube.comnih.gov

| Parameter | Traditional Batch Method | Continuous-Flow Microreaction | Reference |

| Reaction Time | Several hours | 4 minutes | researchgate.net |

| Yield | Lower | Up to 96% | researchgate.net |

| Process Stability | Poor | High | researchgate.net |

| Process Complexity | Two-stage reaction | Single-stage reaction | researchgate.net |

| By-product Formation | Higher | Minimized due to precise temperature control | researchgate.net |

The convergence of flow chemistry with automation and machine learning is paving the way for "smart" synthesis platforms that can independently design and execute multi-step syntheses of complex molecules like 2-Cyclohexylcyclopropan-1-amine. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2-Cyclohexylcyclopropan-1-amine, and how can purity be validated experimentally?

- Methodological Answer : A two-step synthesis is commonly employed: (1) Cyclopropanation of cyclohexene derivatives via Simmons-Smith conditions (Zn/Cu couple with CHI) to form the cyclopropane ring, followed by (2) amine functionalization using reductive amination or Hofmann rearrangement. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy (e.g., characteristic cyclopropane proton signals at δ 0.5–1.5 ppm). Confirm identity via high-resolution mass spectrometry (HRMS) with ±5 ppm accuracy .

Q. How can the stability of this compound under varying storage conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) and quantify impurities via GC-MS.

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; analyze photodegradation products using LC-QTOF-MS.

- Humidity : Store at 75% relative humidity; track hygroscopicity via Karl Fischer titration. Report degradation thresholds (>5% impurity) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?

- Methodological Answer :

- Step 1 : Cross-validate experimental NMR data with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to identify discrepancies in ring strain or conformational dynamics.

- Step 2 : Perform variable-temperature NMR to detect hindered rotation in the cyclohexyl group, which may cause signal broadening.

- Step 3 : Use 2D NMR (COSY, NOESY) to resolve overlapping signals from cyclopropane and cyclohexyl protons .

Q. What strategies mitigate byproduct formation during the cyclopropanation step of this compound synthesis?

- Methodological Answer :

- Optimized Reaction Conditions : Use slow addition of CHI to Zn/Cu slurry at 0°C under inert atmosphere to control exothermicity and reduce diiodomethane side reactions.

- Catalyst Screening : Test alternative catalysts (e.g., Zn/Ag) to improve regioselectivity.

- Byproduct Analysis : Characterize impurities via GC-MS and adjust stoichiometry (e.g., 1.2:1 Zn:Cu ratio) to minimize dimerization .

Q. How can computational tools predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose feasible pathways for functionalizing the cyclopropane ring.

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. THF) on nucleophilic attack at the amine group.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the molecule .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting biological activity data for this compound derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Compile IC values from peer-reviewed studies and assess variability using ANOVA (p < 0.05 threshold).

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with bioactivity using multivariate regression.

- Assay Validation : Replicate key experiments under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

Experimental Design Tables

Table 1 : Representative Reaction Conditions for Cyclopropanation Step

| Parameter | Optimal Value | Source |

|---|---|---|

| Temperature | 0°C → RT | |

| Catalyst | Zn/Cu (1.2:1 ratio) | |

| Solvent | Dry THF | |

| Reaction Time | 12 hours |

Table 2 : Key Spectral Peaks for this compound

| Technique | Characteristic Data | Reference |

|---|---|---|

| H NMR (CDCl) | δ 1.2–1.5 (m, cyclopropane), δ 2.8 (br s, NH) | |

| HRMS (ESI+) | [M+H] m/z 154.1468 (calc. 154.1463) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.